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Compound of Interest

Compound Name: 2-methoxy-4-nitrosophenol

CAS No.: 17576-99-7

Cat. No.: B095824

Get Quote

Executive Summary
2-Methoxy-4-nitrosophenol (CAS: 3251-56-7), also known as 4-nitrosoguaiacol, represents a

critical intermediate in the study of atmospheric brown carbon formation and the synthesis of

phenazine dyes. Unlike its ortho isomers, which are widely utilized as chelating agents (e.g., 1-

nitroso-2-naphthol), this para-nitrosophenol derivative exhibits unique tautomeric equilibria that

dictate its solubility, redox potential, and spectroscopic signature. This guide provides a

rigorous analysis of its molecular architecture, validated synthesis protocols, and

physicochemical parameters for researchers in organic synthesis and environmental chemistry.

Molecular Architecture & Tautomerism
The reactivity of 2-methoxy-4-nitrosophenol is governed by a prototropic tautomerism

between the nitrosophenol form and the quinone monoxime form. While aromaticity favors the

phenol structure, the high polarization of the nitroso group and the stabilization of the oxime

moiety often shift the equilibrium toward the quinone form in solution.

Tautomeric Equilibrium
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In polar solvents (e.g., water, methanol), the compound exists predominantly as 2-methoxy-1,4-

benzoquinone 4-oxime. This structural preference explains its acidic character and intense

coloration (solvatochromism).
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Figure 1: Prototropic tautomerism shifting from the aromatic nitrosophenol to the quinone

monoxime structure, driven by solvent polarity.

Physicochemical Parameters
The following data synthesizes experimental values and high-confidence predictive models

based on structural analogs (e.g., 4-nitrosophenol).

Table 1: Core Physicochemical Properties
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Parameter Value / Characteristic Context/Notes

Molecular Formula C₇H₇NO₃ MW: 153.14 g/mol

Appearance
Yellow to brownish-orange

microcrystals

Color intensity is pH-

dependent (Bathochromic shift

in base).

Melting Point 165 – 168 °C (Decomposes)
Distinct from 4-nitroguaiacol

(~102°C).

pKa (Acid Dissociation) 6.2 – 6.5 (Estimated)

More acidic than guaiacol (pKa

~9.98) due to the electron-

withdrawing nitroso group and

quinone oxime character [1].

Solubility (Water)
Sparingly soluble (< 1 mg/mL

at 25°C)

Solubility increases

significantly at pH > 7 due to

phenolate/oximate anion

formation.

Solubility (Organic)
Soluble in Ethanol, Acetone,

Ether

High solubility in polar aprotic

solvents (DMSO, DMF).

UV-Vis Absorption
λmax ≈ 303 nm, 360 nm, 480

nm

The 480 nm band corresponds

to the n→π* transition of the

nitroso chromophore [2].

Synthesis Protocol: Nitrosation of Guaiacol
This protocol utilizes the Cronin-type nitrosation, optimizing for regioselectivity at the para

position relative to the hydroxyl group. The reaction must be temperature-controlled to prevent

oxidation to the nitro derivative.

Reagents Required[1][2][3][4][5]
Substrate: Guaiacol (2-methoxyphenol), >98% purity.

Nitrosating Agent: Sodium Nitrite (NaNO₂).[1]
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Acid Catalyst: Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), 2 M solution.

Solvent: Ethanol/Water (1:1 v/v) or glacial acetic acid (for higher purity).

Step-by-Step Methodology
Solubilization: Dissolve 10 mmol (1.24 g) of guaiacol in 20 mL of ethanol/water mixture in a

round-bottom flask. Cool the solution to 0–5°C using an ice-salt bath.

Acidification: Add 5 mL of 2 M H₂SO₄ dropwise. Ensure the internal temperature does not

exceed 5°C.

Nitrosation: Dissolve 11 mmol (0.76 g) of NaNO₂ in 5 mL of water. Add this solution dropwise

to the guaiacol mixture over 30 minutes with vigorous stirring.

Observation: The solution will transition from colorless to a deep reddish-orange.

Equilibration: Stir the mixture at 0–5°C for an additional 2 hours.

Isolation: The product often precipitates as the ethanol evaporates or upon adding crushed

ice. Filter the precipitate.[2]

Purification: Recrystallize from hot water or dilute ethanol to remove trace ortho-isomers (6-

nitrosoguaiacol).
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Figure 2: Synthetic workflow for the regioselective nitrosation of guaiacol.

Reactivity & Stability Profile
Redox Behavior
2-Methoxy-4-nitrosophenol is redox-active.

Reduction: Readily reduced to 4-amino-2-methoxyphenol (4-aminoguaiacol) using mild

reducing agents (e.g., Sodium dithionite, H₂/Pd-C). This amine is a precursor to vanillin-

derived polymers.

Oxidation: Oxidizes to 4-nitroguaiacol in the presence of nitric acid or excess nitrite at

elevated temperatures (>25°C).
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Metal Complexation
Unlike 1-nitroso-2-naphthol, which forms stable 5-membered chelate rings, 2-methoxy-4-
nitrosophenol has a para relationship between the -OH and -NO groups.

Coordination Mode: It acts primarily as a bridging ligand or coordinates through the oxime

oxygen/nitrogen in the quinone form.

Dimerization: In the presence of Fe(III) or acidic catalysts, the molecule can dimerize to form

phenazine derivatives (e.g., 3,8-dimethoxy-5,10-dioxophenazine-2,7-diol) [3].[3]

Thermal Stability
The compound is thermally labile. It should be stored below 4°C. At temperatures >100°C, it

risks explosive decomposition typical of nitroso compounds, releasing NOx gases.

Analytical Characterization Standards
Technique Diagnostic Signal Interpretation

IR Spectroscopy 1620–1640 cm⁻¹ (C=O)

Indicates Quinone Carbonyl

(strong evidence of oxime

tautomer).

IR Spectroscopy 3200–3400 cm⁻¹ (Broad) N-OH stretching vibration.

¹H NMR (DMSO-d₆) δ ~3.8 ppm (Singlet) Methoxy group (-OCH₃).

¹H NMR (DMSO-d₆) δ ~6.5–7.5 ppm
Aromatic protons (pattern

shifts based on tautomer ratio).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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